molecular formula C17H13FN4O2 B2941880 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223748-73-8

5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2941880
CAS No.: 2223748-73-8
M. Wt: 324.315
InChI Key: JFWFTJOOWGZMID-UHFFFAOYSA-N
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Description

5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound featuring a piperazine ring substituted with a fluorophenyl group, a carbonyl group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Ring: Starting with a suitable diamine and a dihaloalkane, the piperazine ring is formed through a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.

    Carbonylation: The carbonyl group is introduced through an oxidation reaction, often using reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an oxidizing agent.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the fluorophenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, PCC.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry

In chemistry, 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorophenyl group can enhance binding affinity to certain proteins, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the piperazine ring can interact with various biological pathways. The carbonitrile group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(2-Chlorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    5-[2-(2-Methylphenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance metabolic stability, binding affinity, and overall pharmacokinetic properties, making this compound potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[2-(2-fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-14-4-2-1-3-13(14)15-16(23)20-7-8-22(15)17(24)11-5-6-12(9-19)21-10-11/h1-6,10,15H,7-8H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFTJOOWGZMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2F)C(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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